molecular formula C9H20Cl2N2O B11793638 N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride

N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride

Cat. No.: B11793638
M. Wt: 243.17 g/mol
InChI Key: HDXOJCKRVRCLJT-UHFFFAOYSA-N
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Description

N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a cyclobutylamine derivative, which is then subjected to cyclization with a tetrahydropyran derivative. The reaction conditions typically involve the use of catalysts such as molecular iodine or titanocene complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound with a similar ring structure but lacking the cyclobutyl and amine groups.

    Tetrahydropyran: Another related compound, differing in the absence of the cyclobutyl and diamine functionalities.

Uniqueness

N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is unique due to the presence of both cyclobutyl and diamine groups, which confer distinct chemical and biological properties. These functionalities make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

4-N-cyclobutyloxane-3,4-diamine;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c10-8-6-12-5-4-9(8)11-7-2-1-3-7;;/h7-9,11H,1-6,10H2;2*1H

InChI Key

HDXOJCKRVRCLJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2CCOCC2N.Cl.Cl

Origin of Product

United States

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